3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide
Description
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide (CAS: 1091179-17-7) is a heterocyclic organic molecule with the molecular formula C₁₉H₂₅N₅O₂S and a molecular weight of 387.4991 g/mol . Its structure features:
- A 1,3-thiazole core substituted at position 2 with a cyclohexylcarbamoyl-amino group.
- A propanamide chain at position 4 of the thiazole, terminating in a pyridin-4-ylmethyl substituent.
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-17(21-12-14-8-10-20-11-9-14)7-6-16-13-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h8-11,13,15H,1-7,12H2,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKZVFWTLPRNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F5331-0482 is the Immunoglobulin-like Transcript 3 (ILT3) receptor. ILT3 is a cell surface inhibitory receptor expressed on various immune cells including dendritic cells, monocytic myeloid cells, and macrophages. The expression of ILT3 on these cells is thought to be involved in immune suppression and antigen-specific immune tolerance, contributing to an immunosuppressive tumor microenvironment.
Mode of Action
F5331-0482, a humanized IgG4 anti-ILT3 monoclonal antibody, binds to the ILT3 receptor, thereby blocking its signaling. This action can mediate T-cell suppression and promote tumor infiltration. By targeting ILT3, F5331-0482 may exhibit antitumor activity in patients with certain types of cancers where ILT3 is highly expressed.
Biochemical Pathways
It is known that ilt3 plays a role in immune suppression and antigen-specific immune tolerance. Therefore, by inhibiting ILT3, F5331-0482 could potentially disrupt these pathways and restore immune response against tumors.
Pharmacokinetics
The pharmacokinetic properties of F5331-0482 are currently being evaluated in clinical trials. These studies aim to assess the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which will provide insights into the drug’s bioavailability and its behavior in the body.
Biological Activity
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological profiles, including anticancer, antibacterial, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula : C19H25N5O2S
- Molecular Weight : 387.5 g/mol
- Structure : The compound features a thiazole ring, a cyclohexylcarbamoyl moiety, and a pyridine side chain, which contribute to its biological activity.
The biological activity of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide is attributed to several mechanisms:
- Protein Kinase Inhibition : The compound is included in the Protein Kinases Inhibitors Library, suggesting its potential to modulate kinase activity which is crucial in various signaling pathways related to cancer and other diseases .
- Anticancer Activity : Preliminary studies indicate that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring may enhance interactions with key cellular targets involved in tumor progression .
- Antibacterial Properties : Thiazole compounds have been reported to possess antibacterial activity. The structural features of this compound may facilitate interactions with bacterial enzymes or membranes .
Biological Activity Data
Anticancer Activity
A study examined the cytotoxic effects of various thiazole derivatives on cancer cell lines such as HT29 and Jurkat cells. The results indicated that compounds similar to 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide exhibited significant growth inhibition, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Antibacterial Activity
Research focusing on thiazole derivatives has shown promising antibacterial properties. For instance, derivatives with similar structural motifs were tested against common pathogens and demonstrated effective inhibition of bacterial growth. This suggests that the compound may have potential as an antibacterial agent .
Comparison with Similar Compounds
Thiazole-Oxadiazole Hybrids ()
Compounds such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides share a thiazole core but differ in their linker groups. Key distinctions include:
- Substituent Flexibility: The phenyl group in these analogs allows for tunable electronic effects (via substituents like -NO₂ or -OCH₃), whereas the target compound’s cyclohexyl group imposes steric bulk and rigidity.
| Parameter | Target Compound | Oxadiazole Hybrids |
|---|---|---|
| Core Heterocycle | 1,3-Thiazole | 1,3-Thiazole + Oxadiazole |
| Linker Group | Propanamide | Sulfanyl-Oxadiazole |
| Key Substituent | Cyclohexylcarbamoyl | Substituted Phenyl |
| Molecular Weight Range | 387.5 g/mol | ~350–400 g/mol |
These differences may influence pharmacokinetic profiles, with the target compound’s cyclohexyl group favoring enhanced lipid bilayer penetration over the polar oxadiazole-sulfanyl analogs .
Sulfamoyl-Containing Thiazole Derivatives ()
The compound 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulfinyl]-N-sulfamoylpropanamidine (C₁₄H₂₀N₈O₃S₂) contrasts with the target compound in its functional groups:
- Sulfamoyl and Sulfinyl Moieties : These groups increase hydrogen-bonding capacity and polarity, likely enhancing water solubility compared to the target compound’s cyclohexylcarbamoyl group.
- Diaminomethyleneamino Substituent: This substituent introduces multiple amine groups, which could improve interactions with acidic residues in enzymatic targets (e.g., proteases or kinases).
| Parameter | Target Compound | Sulfamoyl Derivative |
|---|---|---|
| Key Functional Groups | Cyclohexylcarbamoyl | Sulfamoyl + Sulfinyl |
| Hydrogen-Bond Capacity | Moderate | High |
| Calculated LogP* | ~3.5 (estimated) | ~1.8 (estimated) |
*LogP values estimated using fragment-based methods.
The sulfamoyl derivative’s higher polarity may limit blood-brain barrier penetration but improve renal excretion .
Pyrazole-Pyridine Derivatives ()
Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₂H₁₅N₅) replace the thiazole core with a pyrazole ring. Notable contrasts include:
- Pyrazole vs. Thiazole : Pyrazoles are more electron-rich due to the additional nitrogen atom, which may enhance π-π stacking with aromatic residues in target proteins.
- Cyclopropyl vs.
| Parameter | Target Compound | Pyrazole Derivative |
|---|---|---|
| Core Heterocycle | Thiazole | Pyrazole |
| Ring Substituent | Cyclohexylcarbamoyl | Cyclopropyl |
| Molecular Weight | 387.5 g/mol | 215.3 g/mol |
The pyrazole derivative’s lower molecular weight may confer better oral bioavailability but shorter half-life due to rapid metabolism .
Pyrazolo-Pyrimidine Propanamides ()
The compound 3-cyclohexyl-N-{(2R)-2-[(1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]butyl}propanamide (C₁₈H₂₈N₆O) shares a propanamide chain but incorporates a pyrazolo-pyrimidine core. Key distinctions:
- Pyrazolo-Pyrimidine vs.
- Chiral Center : The (2R)-configured butyl group introduces stereochemical complexity absent in the target compound.
| Parameter | Target Compound | Pyrazolo-Pyrimidine |
|---|---|---|
| Core Heterocycle | Thiazole | Pyrazolo-Pyrimidine |
| Stereochemistry | None | (2R)-configured butyl |
| Molecular Weight | 387.5 g/mol | 344.5 g/mol |
The pyrazolo-pyrimidine derivative’s lower molecular weight and fused heterocycle may enhance target selectivity in kinase inhibition .
Pharmacological Implications
- Target Selectivity : The thiazole core may favor inhibition of thiamine-dependent enzymes, whereas pyrazolo-pyrimidines () are more suited for kinase targets.
- Solubility vs. Permeability : The cyclohexyl group in the target compound balances moderate LogP (estimated ~3.5) for both solubility and membrane penetration, unlike highly polar sulfamoyl derivatives ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
